2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Overview
Description
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that features multiple functional groups, including a methoxy group, a nitro group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the methoxy and nitro groups. Common synthetic routes may include:
Esterification: Reacting the appropriate carboxylic acid with an alcohol in the presence of an acid catalyst.
Nitration: Introducing the nitro group through nitration reactions using reagents like nitric acid and sulfuric acid.
Methoxylation: Introducing the methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium, sodium borohydride.
Catalysts: Acid catalysts for esterification, palladium for hydrogenation.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate will depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-2-oxoethyl benzoate: Lacks the nitro group.
2-(3-nitrophenyl)-2-oxoethyl benzoate: Lacks the methoxy group.
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl acetate: Different ester group.
Properties
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O8/c1-34-20-9-8-13(11-18(20)27(32)33)19(28)12-35-25(31)16-4-2-3-5-17(16)26-23(29)21-14-6-7-15(10-14)22(21)24(26)30/h2-9,11,14-15,21-22H,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUUQFCOFXKSJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2N3C(=O)C4C5CC(C4C3=O)C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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